Okilactomycin is a naturally occurring antibiotic first isolated in 1987 from the actinomycete Streptomyces griseoflavus. [, ] It is classified as a lactone antibiotic due to the presence of a lactone functional group within its structure. [] Okilactomycin has garnered significant interest in scientific research due to its potent antitumor and antiproliferative activities. [, ]
Okilactomycin was first isolated from the bacterium Streptomyces griseoflavus in 1987. It belongs to the class of antitumor antibiotics and is characterized by its complex tricyclic core structure featuring a fused tetrahydropyranone γ-lactone and a spiro connection to a cyclohexene. The compound has been noted for its intriguing architecture and potent biological activity, making it a subject of significant synthetic interest over the past few decades .
The synthesis of Okilactomycin has been approached through various methodologies with a focus on achieving high stereochemical fidelity. A notable total synthesis was reported by Smith et al., which involved a convergent strategy utilizing key reactions such as diastereoselective oxy-Cope rearrangement and ring-closing metathesis.
The molecular structure of Okilactomycin is characterized by:
The compound's empirical formula is , with specific stereochemical configurations that have been determined through various analytical techniques including NMR spectroscopy and X-ray crystallography .
Okilactomycin participates in several chemical reactions that are pivotal for its synthesis and potential modifications:
These reactions are typically conducted under controlled conditions to ensure high selectivity and yield .
The mechanism of action of Okilactomycin involves its ability to interfere with cellular processes, particularly those associated with tumor growth. Although detailed mechanisms are still under investigation, it is believed that:
Studies have shown that Okilactomycin exhibits cytotoxic effects against various cancer cell lines, supporting its potential as an antitumor agent .
Okilactomycin exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during synthetic processes .
Okilactomycin has several scientific applications:
Continued research into Okilactomycin may lead to novel therapeutic strategies against resistant cancer types .
Streptomyces bacteria, predominantly soil-dwelling Gram-positive actinomycetes, have been the cornerstone of antibiotic discovery since the mid-20th century. These filamentous bacteria exhibit complex morphological differentiation and secondary metabolite production, yielding structurally diverse compounds with potent biological activities. Notable examples include streptomycin (isolated from Streptomyces griseus), the first aminoglycoside antibiotic effective against tuberculosis, which revolutionized anti-infective therapy and highlighted Streptomyces as a bioresource [5]. This genus produces over two-thirds of clinically used antibiotics, including tetracyclines, macrolides, and chloramphenicol. The ecological role of these metabolites—often mediating microbial antagonism or signaling—combined with their structural complexity, has driven continuous exploration of Streptomyces strains from diverse environments, particularly underexplored niches like marine sediments and tropical soils [7].
Okilactomycin was first isolated in 1987 from the actinomycete strain YP-02908L, identified as Streptomyces griseoflavus subsp. zamamiensis. This strain was cultured from a soil sample collected in the Zamami region of Okinawa, Japan—an archipelago recognized for its high microbial diversity. The antibiotic was extracted from fermented broth using ethyl acetate and purified through silica gel chromatography, yielding colorless prisms. Its molecular formula was established as C₂₄H₃₂O₆ via elemental analysis and mass spectrometry, confirming it as a novel lactone antibiotic [4] [8]. Initial biological characterization revealed weak antimicrobial activity against Gram-positive bacteria and in vivo inhibition of Ehrlich ascites carcinoma, though potency was modest (MIC 12.5–50 μg/mL against Gram-positive organisms) [1] [4]. X-ray crystallography and NMR studies later elucidated its unprecedented tetracyclic architecture, featuring a 13-membered macrocycle closed by a C-C bond and incorporating a γ-lactone fused to a tetrahydropyran ring [8].
In 2009, Singh and colleagues employed a target-based discovery strategy to isolate additional okilactomycin analogs. They used an antisense differential sensitivity assay targeting ribosomal protein S4 (RPSD) in Staphylococcus aureus—a gene essential for 30S ribosomal subunit assembly. This method sensitizes bacterial cells to inhibitors of the target pathway, enabling detection of even weakly bioactive compounds. Screening microbial extracts led to the rediscovery of okilactomycin (1) alongside four new congeners—okilactomycins B–E (2–5)—from Streptomyces scabrisporus (reclassified from Streptomyces sp. MA5093) [6].
Biological evaluation showed okilactomycin (1) remained the most active congener, with MICs of 4–16 μg/mL against Gram-positive bacteria, while derivatives exhibited reduced activity (>10-fold lower in some cases). All compounds displayed preferential inhibition of RNA synthesis over DNA or protein synthesis [6].
Table 1: Okilactomycin Congeners Discovered via Antisense Screening
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | MIC vs. S. aureus |
---|---|---|---|---|
Okilactomycin | C₂₄H₃₂O₆ | 416.51 | Parent compound | 4–16 μg/mL |
Okilactomycin B | C₂₇H₄₀O₉ | 508.61 | C-9 hydroxylation; dihydro-geminal dimethylpyran | >32 μg/mL |
Okilactomycin C | C₂₃H₃₀O₆ | 402.49 | Truncated side chain; C-1 ketone | >32 μg/mL |
Okilactomycin D | C₂₃H₃₂O₄ | 372.51 | Loss of C-13/C-14 diol | >32 μg/mL |
Strain identification and fermentation optimization are critical for maximizing okilactomycin titers. The original okilactomycin producer (S. griseoflavus subsp. zamamiensis) was classified using polyphasic taxonomy: morphological traits (gray aerial mycelium, smooth spores), chemotaxonomy (LL-diaminopimelic acid in cell walls), and 16S rRNA sequencing [4]. Later, S. scabrisporus (okilactomycin congeners producer) was identified through similar genomic approaches [6].
Fermentation parameters profoundly influence yield:
Fed-batch fermentation in bioreactors increases titers 2–3-fold over batch cultures by preventing nutrient depletion. Precursor-directed biosynthesis—adding isobutyrate or methylmalonate—can also enhance yield by supplying polyketide extender units [7].
Table 2: Key Fermentation Parameters for Okilactomycin Production
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Carbon Source | Glycerol (3–5% w/v) | 2.1-fold higher vs. glucose; reduces acidity |
Nitrogen Source | Soybean meal (2% w/v) | 40% increase vs. ammonium salts |
Temperature | 27°C | 15% higher vs. 24°C or 30°C |
pH | 7.2 | Critical for lactone stability; ↓30% at pH 6.0 |
Aeration | >30% dissolved oxygen | 2.5-fold increase with improved sparger design |
Fermentation Mode | Fed-batch (glycerol feed) | 3.1-fold higher vs. batch; titer ~450 mg/L |
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